

resolving discrepancies in TL-119 structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antibacterial agent 119

Cat. No.: B15614705

Get Quote

Technical Support Center: TL-119 Structure

Welcome to the technical support center for the peptide lactone antibiotic TL-119. This resource is designed for researchers, scientists, and drug development professionals to address and resolve a known discrepancy in the chemical structure of TL-119 (also known as A-3302-B).

Frequently Asked Questions (FAQs)

Q1: I have synthesized TL-119 based on the initially reported structure, but my analytical data does not match the data for the natural product. What could be the reason for this?

A1: A key discrepancy exists between the originally proposed structure of TL-119 and its actual structure, as confirmed through total synthesis. If your synthetic compound's physicochemical and biological properties do not align with those of natural TL-119, it is highly probable that you have synthesized the originally, and incorrectly, proposed structure. The error in the initial structure elucidation was a subtle but critical one related to the stereochemistry of an amino acid residue.

Q2: What is the specific structural difference between the originally proposed and the revised, correct structure of TL-119?

A2: The discrepancy lies in the configuration of the threonine residue. The originally proposed structure contained an L-threonine residue. However, subsequent chemical synthesis and reexamination of the natural product confirmed that TL-119 actually contains a D-allo-threonine



residue.[1] This change in stereochemistry significantly impacts the molecule's three-dimensional shape and, consequently, its biological activity and analytical profile.

Q3: My mass spectrometry data for my synthetic TL-119 seems correct. Why doesn't it show the structural discrepancy?

A3: Standard mass spectrometry determines the molecular weight and fragmentation pattern of a molecule. Since L-threonine and D-allo-threonine are stereoisomers, they have the exact same mass. Therefore, mass spectrometry alone is insufficient to distinguish between the originally proposed and the revised structure of TL-119. More advanced techniques that are sensitive to the three-dimensional arrangement of atoms, such as NMR spectroscopy and circular dichroism, are required.

Q4: How does the structural revision from L-threonine to D-allo-threonine affect the biological activity of TL-119?

A4: The specific stereochemistry of amino acid residues in a peptide antibiotic is often crucial for its interaction with its biological target. The synthesis of the originally proposed structure of TL-119 resulted in a compound with different biological activity compared to the natural product.[1] This underscores the importance of the correct D-allo-threonine configuration for the intended antibacterial effects of TL-119.

Troubleshooting Guide

This guide provides a systematic approach for researchers to determine if they are working with the correct, revised structure of TL-119.

Step 1: Initial Assessment of Analytical Data

If you have synthesized what you believe to be TL-119, and you observe discrepancies between your analytical data and the data reported for the natural product, particularly in spectroscopic data sensitive to stereochemistry, you should suspect an issue with the stereochemistry of the threonine residue.

Step 2: Comparative Data Analysis



The following table summarizes the key differences between the originally proposed and the revised structures of TL-119. Use this table to compare your experimental data.

Characteristic	Originally Proposed Structure	Revised (Correct) Structure	Significance
Threonine Residue	L-Threonine	D-allo-Threonine	This is the core discrepancy.
Molecular Formula	C42H57N7O9[2][3]	C42H57N7O9[2][3]	Identical; MS alone is insufficient.
Molecular Weight	~803.9 g/mol [2]	~803.9 g/mol [2]	Identical; MS alone is insufficient.
NMR Spectroscopy	Expected specific chemical shifts and coupling constants for L-Thr.	Different chemical shifts and coupling constants for D-aThr. [1]	Key for distinguishing isomers.
Circular Dichroism	Expected specific spectral signature.	Different spectral signature from the L-Thr containing peptide.[1]	Highly sensitive to stereochemistry.
Biological Activity	Different from natural TL-119.[1]	Matches natural TL- 119.[1]	Confirms the correct structure.

Step 3: Experimental Verification

To definitively resolve the structural discrepancy, the following experimental protocols are recommended.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To distinguish between the L-threonine and D-allo-threonine containing peptides.
- Methodology:



- Dissolve a high-purity sample of the synthetic TL-119 in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3/CD3OD mixture).
- Acquire high-resolution 1D ¹H NMR and 2D NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY, and HSQC/HMBC).
- Pay close attention to the chemical shifts and coupling constants of the α- and β-protons
 of the threonine residue. The different spatial arrangement of the methyl and hydroxyl
 groups in D-allo-threonine compared to L-threonine will result in distinct NMR parameters.
- Utilize 2D NOESY or ROESY spectra to identify through-space correlations. The spatial proximities of the threonine protons to other residues in the peptide backbone will differ between the two stereoisomers.
- Compare the obtained spectra with published data for the revised structure of TL-119 if available, or with a synthetic standard of the revised structure.

Circular Dichroism (CD) Spectroscopy

- Objective: To compare the secondary structure and overall chirality of the synthetic peptide with the natural product.
- Methodology:
 - Prepare solutions of the synthetic TL-119 and, if possible, the natural product in a suitable solvent (e.g., methanol or acetonitrile).
 - Record the CD spectra in the far-UV region (typically 190-250 nm).
 - The CD spectrum is highly sensitive to the overall three-dimensional structure of the peptide, which is influenced by the stereochemistry of its constituent amino acids.
 - A significant difference in the shape and magnitude of the CD spectra between the synthetic and natural products would provide strong evidence of a stereochemical discrepancy.[1]

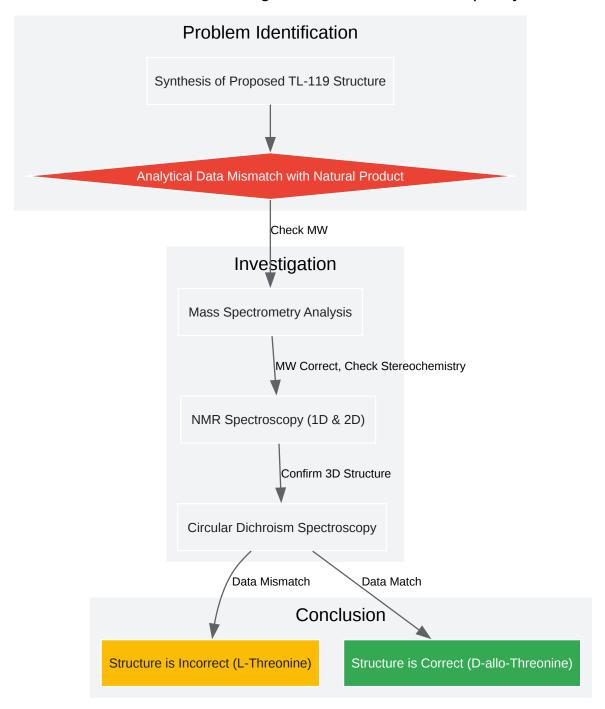


Visualizing the Workflow and Structural Discrepancy

The following diagrams illustrate the logical workflow for troubleshooting the TL-119 structure and the key structural difference.



Workflow for Resolving TL-119 Structural Discrepancy



Click to download full resolution via product page

Caption: Troubleshooting workflow for TL-119 structure.



Key Structural Discrepancy in TL-119 Peptide Backbone Different Stereochemistry at α and β carbons L-Threonine D-allo-Threonine α-carbon α-carbon — H — COOH — NH2 — CH(OH)CH3

Click to download full resolution via product page

Caption: L-Threonine vs. D-allo-Threonine in TL-119.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Revised structure of the peptide lactone antibiotic, TL-119 and/or A-3302-B PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TL 119 | C42H57N7O9 | CID 6441696 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation of a new peptide antibiotic TL-119. Studies on antibiotics from the genus Bacillus. IV PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [resolving discrepancies in TL-119 structure].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614705#resolving-discrepancies-in-tl-119-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com